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Compound of Interest

Compound Name:
5-Bromo-2-(4-

fluorophenyl)pyridine

Cat. No.: B1289181 Get Quote

5-Bromo-2-(4-fluorophenyl)pyridine: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-2-(4-fluorophenyl)pyridine is a halogenated pyridine derivative of significant interest

in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted

with a bromine atom and a 4-fluorophenyl group, presents a versatile scaffold for the synthesis

of novel compounds with potential therapeutic applications. The pyridine moiety is a well-

established "privileged scaffold" in drug discovery, known for its presence in numerous FDA-

approved drugs.[1] The electronic properties conferred by the bromine and fluorine substituents

make this molecule a valuable building block for developing kinase inhibitors, anticancer

agents, and other biologically active molecules.[1][2] This technical guide provides a

comprehensive overview of the chemical properties, synthesis, and potential applications of 5-
Bromo-2-(4-fluorophenyl)pyridine.

Chemical and Physical Properties
While extensive experimental data for 5-Bromo-2-(4-fluorophenyl)pyridine is not readily

available in public literature, its core properties can be summarized and predicted based on
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available data and the analysis of its constituent functional groups.

Property Value Reference

CAS Number 463336-07-4 [3][4]

Molecular Formula C₁₁H₇BrFN [3][4]

Molecular Weight 252.08 g/mol [3]

Appearance
Predicted: White to off-white

solid

Melting Point Not available

Boiling Point Not available

Solubility

Predicted: Soluble in organic

solvents like DMSO, DMF, and

chlorinated solvents.

Synthesis and Reactivity
The most plausible and efficient synthetic route to 5-Bromo-2-(4-fluorophenyl)pyridine is

through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used

carbon-carbon bond-forming reaction is ideal for coupling aryl halides with arylboronic acids.[5]

Proposed Synthetic Pathway
A likely synthetic approach involves the reaction of 2,5-dibromopyridine with (4-

fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. The reactivity of

the bromine atoms on the pyridine ring can be selective, allowing for a mono-arylation.

Fig. 1: Proposed Suzuki-Miyaura coupling for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from established methods for Suzuki-Miyaura

cross-coupling reactions.[5][6]

Materials:
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2,5-Dibromopyridine

(4-fluorophenyl)boronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Deionized water

Ethyl acetate

Brine solution

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), (4-fluorophenyl)boronic

acid (1.1 eq), and potassium carbonate (2.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl

acetate.

Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain 5-Bromo-2-
(4-fluorophenyl)pyridine.

Reactivity
The chemical reactivity of 5-Bromo-2-(4-fluorophenyl)pyridine is dictated by its functional

groups:

Bromine at the 5-position: The C-Br bond is susceptible to various palladium-catalyzed

cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination),

allowing for the introduction of a wide range of substituents at this position.[2]

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a ligand for metal

coordination. It also influences the electron density of the ring, making it susceptible to

nucleophilic aromatic substitution under certain conditions.

4-Fluorophenyl Group: The fluorine atom is generally unreactive under standard cross-

coupling conditions but can influence the electronic properties of the phenyl ring and

participate in hydrogen bonding interactions in a biological context.

Potential Biological Activity and Applications
While specific biological data for 5-Bromo-2-(4-fluorophenyl)pyridine is not yet published, its

structural motifs are prevalent in compounds with significant pharmacological activity. Pyridine

derivatives are known to target a wide array of biological macromolecules.[7][8]

Kinase Inhibition
Many substituted pyridines are potent inhibitors of various protein kinases, which are key

regulators of cellular processes and are often dysregulated in diseases like cancer.[1] The 2-

arylpyridine scaffold can effectively mimic the purine core of ATP, enabling it to bind to the ATP-

binding pocket of kinases.
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Fig. 2: Hypothetical inhibition of a kinase cascade.

Anticancer and Antimicrobial Potential
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The pyridine scaffold is also found in numerous compounds with demonstrated anticancer and

antimicrobial activities.[1][9] The ability to functionalize the 5-bromo position allows for the

generation of a library of derivatives for screening against various cancer cell lines and

microbial strains.

Spectroscopic Characterization
While experimental spectra are not publicly available, the expected NMR and IR spectral

features can be predicted based on the structure.

¹H NMR:

Aromatic Protons: Signals in the range of 7.0-9.0 ppm are expected for the protons on the

pyridine and fluorophenyl rings. The coupling patterns will be complex due to ¹H-¹H and ¹H-

¹⁹F coupling.

The proton at the 6-position of the pyridine ring is expected to be a doublet, while the protons

at the 3 and 4-positions will likely appear as a doublet of doublets and a doublet,

respectively.

The protons on the 4-fluorophenyl ring will appear as two doublets of doublets (or two

triplets, depending on the coupling constants) due to symmetry and coupling with the fluorine

atom.

¹³C NMR:

Multiple signals in the aromatic region (110-160 ppm) are expected.

Carbons attached to or near the fluorine atom will exhibit C-F coupling, resulting in doublets

with characteristic coupling constants.

IR Spectroscopy:

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

C=C and C=N stretching (aromatic rings): Strong absorptions in the 1400-1600 cm⁻¹ region.

C-Br stretching: A peak in the fingerprint region, typically below 800 cm⁻¹.
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C-F stretching: A strong absorption band in the 1100-1300 cm⁻¹ range.

Conclusion
5-Bromo-2-(4-fluorophenyl)pyridine is a valuable building block for the synthesis of complex

organic molecules with potential applications in drug discovery and materials science. Its

synthesis is readily achievable through established cross-coupling methodologies. The

presence of a reactive bromine handle and the biologically relevant 2-arylpyridine scaffold

makes it an attractive starting point for the development of novel kinase inhibitors and other

therapeutic agents. Further research into the specific biological activities and physical

properties of this compound and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1289181#5-bromo-2-4-fluorophenyl-pyridine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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